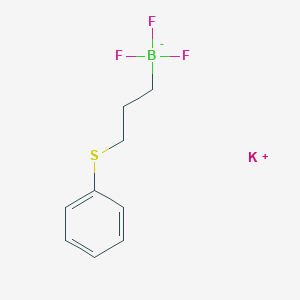
potassium;trifluoro(3-phenylsulfanylpropyl)boranuide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “potassium;trifluoro(3-phenylsulfanylpropyl)boranuide” is a chemical entity listed in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of potassium;trifluoro(3-phenylsulfanylpropyl)boranuide involves specific reaction conditions and reagents. One common method includes the use of cyclodextrins to form inclusion complexes, which can enhance the physical, chemical, and biological properties of the compound . The preparation often involves the use of solvents and specific temperature conditions to ensure the stability and purity of the final product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process typically includes multiple purification steps to achieve the desired level of purity and consistency required for commercial applications.
Chemical Reactions Analysis
Types of Reactions: potassium;trifluoro(3-phenylsulfanylpropyl)boranuide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the efficiency and outcome of these reactions.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the compound’s structure.
Scientific Research Applications
potassium;trifluoro(3-phenylsulfanylpropyl)boranuide has a wide range of scientific research applications. In chemistry, it is used as a reagent for various synthetic processes. In biology, it may be utilized in studies involving molecular interactions and cellular processes. In medicine, this compound has potential therapeutic applications, including drug development and disease treatment. Additionally, in the industry, it can be used in the production of specialized materials and chemicals .
Mechanism of Action
The mechanism of action of potassium;trifluoro(3-phenylsulfanylpropyl)boranuide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. Understanding the molecular targets and pathways involved is crucial for elucidating the compound’s therapeutic potential and optimizing its use in different applications .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to potassium;trifluoro(3-phenylsulfanylpropyl)boranuide include other cyclodextrin inclusion complexes and derivatives. These compounds share structural similarities and may exhibit comparable chemical and biological properties.
Uniqueness: What sets this compound apart from similar compounds is its specific chemical structure and the unique properties it imparts. This uniqueness makes it a valuable compound for targeted applications in research and industry .
Properties
IUPAC Name |
potassium;trifluoro(3-phenylsulfanylpropyl)boranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BF3S.K/c11-10(12,13)7-4-8-14-9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8H2;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPXAOTGXGMTFEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CCCSC1=CC=CC=C1)(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](CCCSC1=CC=CC=C1)(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BF3KS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














